molecular formula C11H13N5O B3120544 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 265657-41-8

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B3120544
CAS No.: 265657-41-8
M. Wt: 231.25 g/mol
InChI Key: YIXUZJGRBPETPU-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS 265657-41-8) is a versatile chemical building block in medicinal chemistry and organic synthesis. This compound serves as a crucial precursor for the development of various pharmacologically active molecules, particularly acyl hydrazones and other heterocyclic systems. Scientific research utilizes this carbohydrazide as a synthon to create complex structures that are screened for a range of biological activities. Studies have demonstrated its application in the synthesis of derivatives that exhibit potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, anti-platelet, anti-tubercular, and anticancer agents . The molecular framework of this compound, featuring a 1,2,3-triazole ring linked to a hydrazide functional group, allows it to engage in diverse chemical transformations. It readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazone derivatives . These reactions are typically performed in ethanol, often with an acid catalyst, and proceed efficiently under reflux conditions . The resulting molecular hybrids, which often incorporate additional aromatic or heteroaromatic systems, are of significant interest in drug discovery and crystal engineering due to their defined stereochemistry and ability to participate in intermolecular interactions . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(14-15-16)11(17)13-12/h3-6H,12H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXUZJGRBPETPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole and phosphorus oxychloride in dimethylformamide (DMF) at controlled temperatures. The final product is obtained as colorless crystals with a melting point of 195–196 °C .

Crystal Structure

The crystal structure reveals the formation of dimers linked by hydrogen bonds, which play a crucial role in stabilizing the molecular arrangement. The triazole ring exhibits significant interactions with adjacent phenyl groups, contributing to the overall stability of the compound in solid-state .

Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induces apoptosis and inhibits migration
MCF-71.5Arrests cell cycle at G1 phase
SMMC-77210.6Induces apoptosis via ROS generation

The mechanism of action involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. The compound also affects the expression of various epithelial and mesenchymal markers, indicating its role in modulating cellular pathways associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity. A study evaluated its effectiveness against several pathogens, showcasing promising results:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22Strong antibacterial activity
Escherichia coli0.25Effective against biofilm formation

These findings suggest that this compound could serve as a viable candidate for developing new antimicrobial agents.

Case Studies

A case study involving the treatment of HCT116 cells with this compound revealed a marked decrease in cell migration and proliferation rates. The study utilized Transwell assays to quantify cell movement and demonstrated that treatment significantly reduced the number of migrated cells compared to controls .

Another investigation into the compound's effects on MCF-7 cells indicated that it not only inhibited cell growth but also induced apoptosis through increased ROS levels and modulation of key signaling pathways involved in cancer cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Molecular Conformation

  • Planarity and Twist Angles: The target compound exhibits co-planarity between the triazole ring and the 4-methylphenyl group, a feature shared with analogs like 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Methyl and Methoxy Substituents: The 4-methylphenyl group in the target compound contributes to lipophilicity, improving membrane permeability compared to polar groups like methoxy in 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide .
Antimicrobial Activity:
  • The phenoxy derivative 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10) demonstrated superior antimicrobial activity against tested pathogens (e.g., Staphylococcus aureus), outperforming reference drugs ampicillin and vancomycin .
  • Hydrazone Derivatives : Compounds like 5-methyl-1-(p-nitrophenyl)-N'-[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazones showed moderate to high activity, with the nitro group enhancing interactions with microbial targets .
Antioxidant Activity:
  • Hydrazone-incorporated triazoles, such as 11a (5-methyl-1-(4-nitrophenyl)-N'-(pyrazol-3-ylmethylene)-1H-1,2,3-triazole-4-carbohydrazide) , exhibited significant DPPH radical scavenging activity (>70% at 100 μM), attributed to the electron-deficient nitro group facilitating hydrogen donation .

Data Tables

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Functional Groups Reference
Target Compound NH: ~3338, C-H: 2985 Aromatic H: 7.2–7.8 Carbohydrazide, triazole
5-Methyl-1-(4-nitrophenyl)-carbohydrazide NH: 3338, NO₂: 1520 Nitrophenyl H: 8.1–8.3 Nitro group, hydrazide
Hydrazone derivative (11a) C=N: 1630, NH: 3250 Pyrazole H: 6.9–7.1 Hydrazone, triazole

Q & A

Q. What is the synthetic methodology for preparing 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide?

The compound is synthesized via acid-catalyzed condensation reactions. A typical procedure involves refluxing 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid hydrazide with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol, using concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed for 2–3 hours, followed by solvent removal under reduced pressure. The product is purified via recrystallization from ethanol-DMF mixtures, yielding crystalline derivatives with >85% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • Single-crystal X-ray diffraction (SC-XRD): Crystals are analyzed using SHELX software (e.g., SHELXL for refinement), with hydrogen atoms positioned geometrically and refined via riding models. Key parameters include bond lengths (e.g., C–N = 1.33–1.37 Å) and angles (e.g., N–N–C = 112.5°) .
  • Spectroscopy: IR confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR spectra validate aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .

Advanced Research Questions

Q. What computational and crystallographic tools are used to analyze intermolecular interactions and packing patterns?

  • SHELXL refines hydrogen-bonding networks (e.g., N–H⋯S/N–H⋯F) and quantifies dihedral angles between aromatic rings (e.g., 74.79° between triazole and phenyl groups) .
  • WinGX/ORTEP visualizes anisotropic displacement ellipsoids and molecular packing. For example, SC-XRD reveals supramolecular chains along the a-axis stabilized by N–H⋯S and C–H⋯F interactions .

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

Discrepancies in NMR chemical shifts or IR bands are addressed by:

  • Cross-validating experimental data with DFT calculations (e.g., Gaussian09) to simulate spectra and optimize geometries.
  • Revisiting refinement parameters in SC-XRD (e.g., thermal displacement factors in SHELXL) to ensure accurate atomic positions .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular docking (AutoDock Vina) evaluates binding affinities to targets like COX-2 (anticancer) or carbonic anhydrase (anticorrosion).
  • DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. For example, a lower HOMO energy (-5.2 eV) suggests strong electron-donating capacity for metal surface adsorption .

Q. How are derivatives designed to enhance solubility or bioactivity?

  • Substituent modification: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or hydrophilic moieties (e.g., -SO₃H) improves water solubility.
  • Crystallization optimization: Slow evaporation from DMF-ethanol mixtures yields co-crystals with improved thermal stability (m.p. >250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.